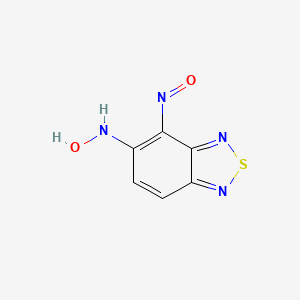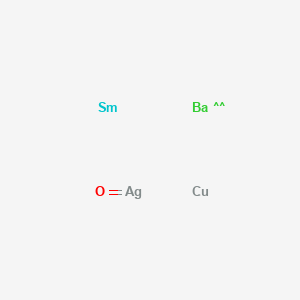![molecular formula C10H4O4 B14298797 [1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone CAS No. 113613-80-2](/img/structure/B14298797.png)
[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone: is an organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene derivatives with suitable dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and efficiency.
化学反応の分析
Types of Reactions
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at the allylic positions.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is commonly used for ozonolysis, leading to the formation of aldehydes and ketones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the allylic positions.
Major Products
Ozonolysis: Produces a mixture of aldehydes and ketones.
Reduction: Produces alcohols.
Substitution: Produces brominated derivatives.
科学的研究の応用
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of [1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone involves its interaction with molecular targets through its reactive functional groups. The compound can participate in cycloaddition reactions, forming new cyclic structures that can interact with biological molecules or materials . The pathways involved include:
Cycloaddition: Formation of new rings through Diels-Alder reactions.
Oxidation and Reduction: Modulation of redox states in biological systems.
類似化合物との比較
Similar Compounds
1,1’-Bi(cycloprop-2-en-1-ylidene): Similar bicyclic structure but with smaller rings.
Cyclopent-3-en-1-ol: Contains a single cyclopentene ring with a hydroxyl group.
1,4-Dioxine: Contains oxygen atoms in the ring structure, leading to different reactivity.
特性
CAS番号 |
113613-80-2 |
|---|---|
分子式 |
C10H4O4 |
分子量 |
188.14 g/mol |
IUPAC名 |
2-(2,5-dioxocyclopent-3-en-1-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C10H4O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H |
InChIキー |
MJTUIXHNFYGXHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=C2C(=O)C=CC2=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


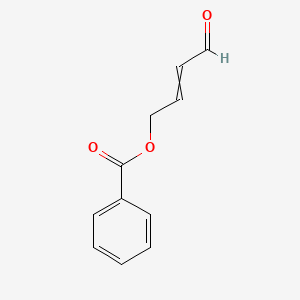
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
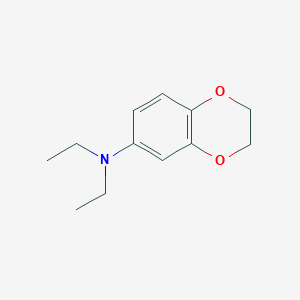
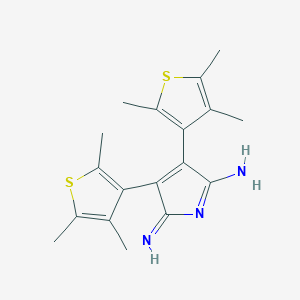
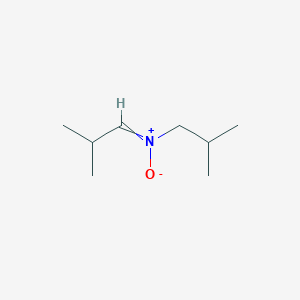
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
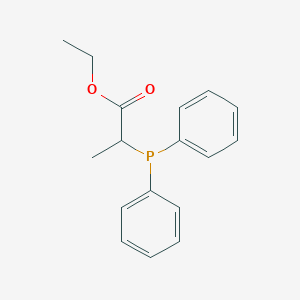
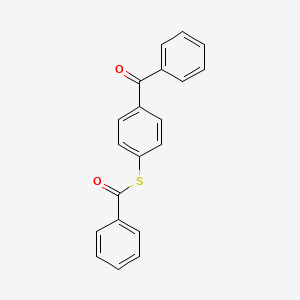
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
